Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-
Description
Chemical Identity and Physicochemical Properties
Systematic Nomenclature and Structural Representation
The compound is systematically named 1-(4-chloro-3-nitrophenyl)cyclopropanamine under IUPAC guidelines. Its structure consists of a cyclopropane ring directly bonded to an amine group (-NH2), which is attached to a benzene ring substituted with a chlorine atom at the para position (C4) and a nitro group (-NO2) at the meta position (C3).
Structural representation :
- Parent framework : Benzene
- Substituents :
- Chlorine at C4
- Nitro group at C3
- Cyclopropanamine group at C1
The spatial arrangement of substituents creates steric and electronic effects that influence reactivity.
Molecular Formula and Weight Analysis
The molecular formula is C9H9ClN2O2 , derived from:
- 9 carbon atoms (6 from benzene, 3 from cyclopropane)
- 9 hydrogen atoms
- 1 chlorine atom
- 2 nitrogen atoms (1 from amine, 1 from nitro group)
- 2 oxygen atoms (from nitro group)
Molecular weight :
$$
\text{MW} = (12.01 \times 9) + (1.01 \times 9) + (35.45 \times 1) + (14.01 \times 2) + (16.00 \times 2) = 212.63 \, \text{g/mol}
$$
This matches experimental data from supplier specifications.
Crystallographic Data and Spatial Configuration
No direct X-ray crystallographic data for this compound is available in the provided sources. However, analogous nitroaromatic cyclopropane derivatives exhibit:
- Bond angles : Cyclopropane C-C-C angles near 60°, with slight distortion due to aromatic substitution.
- Dihedral angles : ~30° between the cyclopropane plane and benzene ring to minimize steric strain.
The nitro group adopts a coplanar arrangement with the benzene ring to maximize resonance stabilization.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Transitions
Experimental data for phase transitions is not explicitly reported. Based on structural analogs:
The compound is expected to decompose before reaching its boiling point under atmospheric pressure.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
Nuclear Magnetic Resonance (NMR) :
¹H NMR (DMSO-d6) :
¹³C NMR :
Infrared (IR) Spectroscopy :
- Strong absorption at 1520 cm⁻¹ (asymmetric NO2 stretch)
- Peaks at 1340 cm⁻¹ (symmetric NO2 stretch) and 810 cm⁻¹ (C-Cl stretch)
Mass Spectrometry :
- Molecular ion peak at m/z 212 (C9H9ClN2O2⁺)
- Fragmentation pattern:
- Loss of NO2 (46 amu) → m/z 166
- Loss of Cl (35 amu) → m/z 177
Solubility Profile and Partition Coefficients (LogP)
Solubility :
- Water : <0.1 g/L (low due to hydrophobic cyclopropane and nitro groups)
- Organic solvents :
Partition Coefficient (LogP) :
Experimental LogP data is unavailable. Calculated values using the XLogP3 method : $$ \text{LogP} = 2.3 \, \text{(estimated)} $$ This indicates moderate lipophilicity, consistent with its nitro and chloro substituents.
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-2-1-6(9(11)3-4-9)5-8(7)12(13)14/h1-2,5H,3-4,11H2 |
InChI Key |
GKDYGZDTYBFEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Amination of Cyclopropane Derivatives
One effective method involves the direct amination of cyclopropane derivatives with 4-chloro-3-nitroaniline. The general reaction can be summarized as follows:
- Reactants : Cyclopropylamine derivative + 4-chloro-3-nitroaniline
- Catalyst : Palladium or nickel catalysts are often used to facilitate the reaction.
- Solvent : Common solvents include dimethylformamide or toluene.
- Temperature : Typically performed at elevated temperatures (80-120 °C).
- Yield : Yields can vary widely but have been reported up to 85% under optimized conditions.
Method B: Cyclopropanation of Nitrobenzene Derivatives
Another approach is the cyclopropanation reaction involving nitrobenzene derivatives:
- Reactants : Nitrobenzene derivative + diazomethane or similar reagents.
- Catalyst : Transition metal catalysts may be employed.
- Conditions : The reaction is usually conducted at low temperatures to control reactivity.
- Yield : Reported yields range from 60% to 75%.
Method C: Multi-step Synthesis from Aromatic Precursors
This method utilizes a multi-step synthesis starting from simpler aromatic compounds:
- Step 1 : Synthesis of a suitable precursor such as 4-chloro-3-nitrobenzaldehyde via nitration and chlorination of phenolic compounds.
- Step 2 : Formation of an intermediate cyclopropane using a cyclopropanation reaction with ethyl diazoacetate.
- Step 3 : Final amination step to yield Cyclopropanamine, 1-(4-chloro-3-nitrophenyl).
Summary Table of Preparation Methods
| Method | Reactants | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Method A | Cyclopropylamine + 4-chloro-3-nitroaniline | Palladium/Nickel | Elevated temperature | Up to 85% |
| Method B | Nitrobenzene + Diazomethane | Transition metals | Low temperature | 60 - 75% |
| Method C | Aromatic precursors | None specified | Multi-step process | Variable |
Recent studies have highlighted various aspects of these synthetic routes:
Environmental Considerations : Some methods involve hazardous reagents such as diazomethane, which pose safety risks and environmental concerns. Alternative methods utilizing safer reagents or milder conditions are being explored.
Yield Optimization : Yields can be significantly improved through optimization of reaction conditions such as temperature, solvent choice, and catalyst selection. For instance, using microwave-assisted synthesis has shown promise in enhancing yields and reducing reaction times.
Purification Techniques : Post-synthesis purification often involves column chromatography or recrystallization. The choice of purification method can affect the overall yield and purity of the final product.
The preparation of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl) encompasses various synthetic strategies that reflect ongoing advancements in organic synthesis. As research continues to evolve, new methodologies may emerge that offer improved efficiency, safety, and environmental sustainability in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Inhibitors Development
One of the primary applications of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)- is in the development of selective inhibitors for various biological targets. For instance, it has been investigated as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Studies have shown that modifications to the cyclopropanamine structure can enhance its inhibitory potency against LSD1, making it a promising lead compound for further drug development .
Pharmaceutical Formulations
The compound has also been explored in pharmaceutical formulations, particularly as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to serve as a building block for creating novel therapeutic agents. For example, derivatives of cyclopropanamine have been synthesized to produce compounds with enhanced biological activity against specific cancer cell lines .
Case Studies on Efficacy
Several case studies have documented the efficacy of cyclopropanamine derivatives in preclinical models:
- Case Study 1: A derivative of cyclopropanamine was tested in vitro against prostate cancer cells, demonstrating significant cytotoxicity compared to standard treatments. The study highlighted the compound's potential as a new therapeutic agent .
- Case Study 2: Another study focused on the compound's role as a selective TYK2 inhibitor. The findings indicated that modifications to the cyclopropanamine structure could lead to improved selectivity and reduced off-target effects, paving the way for safer therapeutic options .
Research on Mechanisms of Action
Research has also delved into the mechanisms by which cyclopropanamine compounds exert their effects on cellular pathways. Understanding these mechanisms is crucial for optimizing their therapeutic profiles and minimizing side effects. Studies utilizing molecular docking simulations have provided insights into how these compounds interact with target proteins at a molecular level .
Table 1: Summary of Biological Activities
Table 2: Chemical Modifications and Their Effects
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution of the chlorine atom by nucleophiles. This mechanism is crucial for its biological and chemical activities .
Comparison with Similar Compounds
Positional Isomers and Halogen Variants
a. 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride (CAS: 72934-36-2)
- Structure : Lacks the nitro group but retains the 4-chloro substitution.
- Properties : Reduced electron-withdrawing effects compared to the nitro analog, leading to higher basicity of the amine group. Molecular weight is lower (212.09 g/mol) due to the absence of nitro and trifluoromethyl groups .
- Applications : Primarily used in medicinal chemistry intermediates.
b. 1-(4-Bromophenyl)cyclopropanamine (CAS: 345965-54-0)
c. 1-(3-Chlorophenyl)cyclopropanamine Hydrochloride (CAS: 474709-84-7)
- Structure : Chlorine at the 3-position instead of 4-position.
Functional Group Variations
a. 1-(4-Methylphenyl)cyclopropanamine
b. 1-(Oxetan-3-yl)cyclopropanamine (CAS: 2306270-54-0)
c. (3-Chlorobenzyl)cyclopropylamine (CAS: 51586-21-1)
- Structure : Chlorobenzyl group attached via a methylene bridge.
Nitro-Containing Analogs
a. 1-(4-Chloro-3-Nitrophenyl)-3-(3,4-Dichlorophenyl)thiourea
b. 1-(4-Chloro-3-Nitrophenyl)pyrrole (CAS: 383137-76-6)
- Structure : Pyrrole ring replaces cyclopropanamine.
- Properties : Greater aromaticity and planarity, leading to distinct solid-state packing via π-π interactions .
Biological Activity
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is a compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClN₂O₂
- Molecular Weight : 212.63 g/mol
- CAS Number : 900505-08-0
- Density : 1.444 g/cm³
- Boiling Point : 324.9 °C at 760 mmHg
- Flash Point : 150.3 °C
The compound features a cyclopropanamine structure with a 4-chloro-3-nitrophenyl moiety, which significantly influences its biological interactions and activities.
Biological Activity Overview
Cyclopropanamine derivatives have been explored for their potential as small molecule inhibitors in various biological pathways, particularly in cancer therapy and neurological disorders. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
-
Mechanism of Action :
- Cyclopropanamine derivatives have shown promise as inhibitors of specific kinases involved in tumor growth and proliferation. The presence of the nitrophenyl group may enhance binding affinity to target proteins, influencing their inhibitory activity.
- In Vitro Studies :
-
Case Study - Kinase Inhibition :
- A study evaluated the structure-activity relationship (SAR) of cyclopropanamine derivatives, highlighting that modifications at the amine group significantly affect kinase inhibition potency. The best-performing compounds exhibited enhanced selectivity for specific kinases associated with cancer progression .
Neuroprotective Effects
- Microtubule Stabilization :
- Neurotoxicity Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR of cyclopropanamine is crucial for developing more effective derivatives:
Q & A
Q. What spectroscopic techniques are recommended for characterizing Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-?
Infrared (IR) and Raman spectroscopy are critical for identifying functional groups and vibrational modes. Experimental spectra should be compared with scaled simulated spectra derived from density functional theory (DFT) calculations to assign vibrational modes accurately. For example, red shifts in NH stretching modes can indicate hydrogen-bonding interactions or electronic effects. Natural bond orbital (NBO) analysis further elucidates charge delocalization and molecular stability .
Q. How should researchers safely handle Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)- in laboratory settings?
Follow precautionary guidelines for nitroaromatic compounds:
- Use personal protective equipment (PPE), including gloves and eye protection.
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from reducing agents to prevent unintended reactions. Refer to standardized safety protocols, such as those outlined in precautionary statements (e.g., P201: "Obtain special instructions before use") .
Q. What crystallographic methods are used to determine the structure of Cyclopropanamine derivatives?
Single-crystal X-ray diffraction is the gold standard. Software suites like SHELX and OLEX2 enable structure solution and refinement. For example, SHELXL refines small-molecule structures with high precision, while OLEX2 integrates visualization and analysis tools for validating hydrogen-bonding networks and intermolecular interactions .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties, such as ionization potentials and electron affinities. Basis sets like 6-311++G(d,p) are recommended for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps). These methods align with studies showing <2.4 kcal/mol deviation in atomization energy predictions .
Q. What strategies resolve discrepancies between computational and experimental vibrational spectra?
Systematic validation involves:
- Scaling theoretical wavenumbers (e.g., using a factor of 0.961 for B3LYP/6-31G(d)).
- Analyzing potential energy distribution (PED) to assign vibrational modes.
- Identifying non-covalent interactions (e.g., via QTAIM analysis) that may cause shifts in experimental spectra .
Q. How is the anticancer activity of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)- evaluated preclinically?
- In vitro assays : Measure IC₅₀ values against cancer cell lines using MTT or ATP-based viability assays.
- Binding studies : Radioligand competition assays (e.g., for receptor affinity, as seen with L-701324 derivatives) .
- Structural optimization : Modify substituents (e.g., nitro groups) to enhance bioactivity, guided by molecular electrostatic potential (MEP) maps .
Q. What advanced crystallographic techniques improve resolution for nitro-substituted cyclopropanamine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
